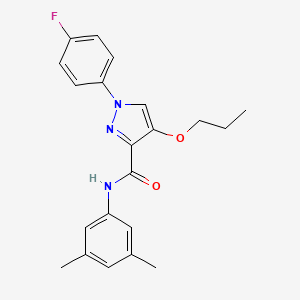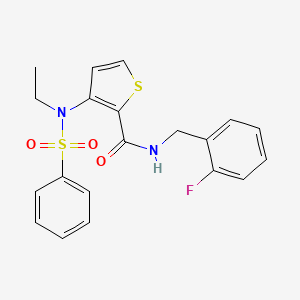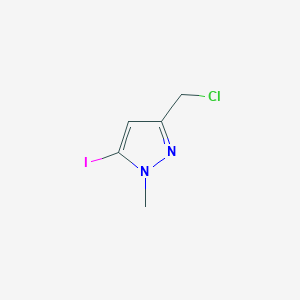
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione is a useful research compound. Its molecular formula is C20H17BrN2O3 and its molecular weight is 413.271. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Biodegradable Materials
Research on morpholine-2,5-dione derivatives, which share structural similarities with the given compound, focuses on the synthesis of biodegradable polyesteramides with pendant functional groups. These compounds are obtained by ring-opening copolymerization of e-caprolactone or DL-lactide with morpholine-2,5-dione derivatives, using stannous octoate as an initiator. This process leads to the development of polymers with a range of molecular weights, showcasing the potential of such compounds in creating materials with tailored properties for specific applications, including medical and environmental fields (Veld, Dijkstra, & Feijen, 1992).
Colorimetric Sensors for Biological Applications
A study on 2-bromonaphthalene-1,4-dione as a simple colorimetric sensor for the detection of cysteine in water solution and bovine serum albumin illustrates the potential of brominated naphthalene diones in sensing technologies. This compound exhibits selective and sensitive detection capabilities for cysteine among eighteen natural amino acids, indicating its utility in biological and medical research as a potential tool for amino acid detection (Shang et al., 2016).
Organic Synthesis and Catalysis
Further research demonstrates the utility of naphthalene dione derivatives in organic synthesis and catalysis. For example, the asymmetric addition of electrophiles to naphthalenes, promoted and stereodirected by alcohol, showcases the versatility of naphthalene dione derivatives in synthesizing complex organic molecules with high selectivity and efficiency. This has implications for the development of new pharmaceuticals and fine chemicals (Fujita et al., 2001).
Detection of Heavy Metals
Compounds related to 2-((4-Bromophenyl)amino)-3-morpholinonaphthalene-1,4-dione have also been investigated for their ability to detect heavy metals. A study on the reactions of 2,3-dibromonaphthalene-1,4-dione with pyridyl amines highlights the potential of such compounds in environmental monitoring, particularly in the selective detection of Hg2+ and Ni2+ ions. This suggests applications in pollution control and the development of sensors for heavy metal detection (Aggrwal et al., 2021).
Propriétés
IUPAC Name |
2-(4-bromoanilino)-3-morpholin-4-ylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3/c21-13-5-7-14(8-6-13)22-17-18(23-9-11-26-12-10-23)20(25)16-4-2-1-3-15(16)19(17)24/h1-8,22H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPMNCMLQJSHLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=O)C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
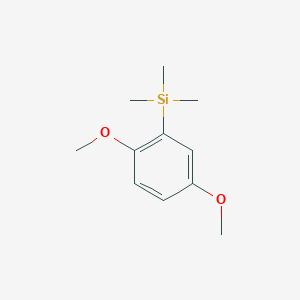

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)naphthalene-2-sulfonamide](/img/structure/B2872985.png)

![4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2872987.png)
![5-(4-chlorophenyl)-2-(propylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2872989.png)
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B2872990.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2872992.png)
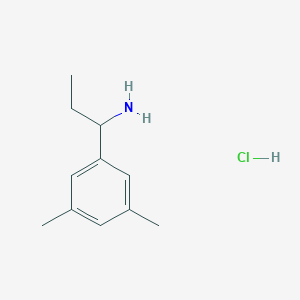
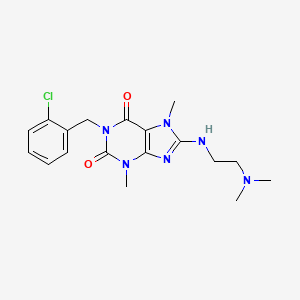
![1-{3-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl}but-2-yn-1-one](/img/structure/B2873000.png)
